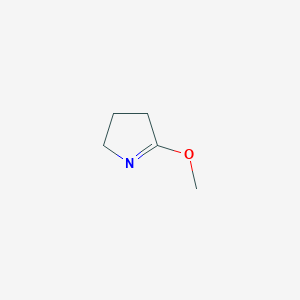![molecular formula C13H20N2O B1348360 1-(4-Methoxy-benzyl)-[1,4]diazepane CAS No. 61903-26-2](/img/structure/B1348360.png)
1-(4-Methoxy-benzyl)-[1,4]diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxy-benzyl)-[1,4]diazepane is a heterocyclic compound, containing a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is a derivative of benzodiazepine, a class of psychoactive drugs that are used to treat anxiety and other mental disorders. This compound is of particular interest due to its unique structural features, which make it an ideal candidate for the development of novel therapeutic agents.
Scientific Research Applications
Synthesis and Biological Activity
Chiral-pool Synthesis for σ1 Receptor Ligands : The chiral-pool synthesis strategy has been applied to synthesize 1,4-diazepanes as novel σ1 receptor ligands. These compounds, including variations with a 4-methoxybenzyl substituent, demonstrate significant σ1 affinity without inhibiting related fungal enzymes. Specifically, one compound showed cognition-enhancing effects without severe toxic effects, suggesting σ1 agonistic activity (Fanter et al., 2017).
Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis method for 1,4-diazepane derivatives has been developed. This method facilitates the rapid synthesis of 7-substituted-1,4-diazepin-5-ones, leading to potential applications in medicinal chemistry (Wlodarczyk et al., 2007).
Cytotoxic Activity : Research on bicyclic σ receptor ligands, including those with a 4-methoxybenzyl group, has shown that these compounds can significantly inhibit the growth of human tumor cell lines. This indicates potential applications in cancer therapy (Geiger et al., 2007).
N-Pyrrolyl(furanyl)-Substituted Compounds : The synthetic potential of certain precursors has been leveraged to create N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, demonstrating high chemo- and regioselectivity. This work opens avenues for generating libraries of functionalized pyrido-1,4-diazepines (Mittersteiner et al., 2019).
Chemical Transformations and Mechanistic Studies
- Domino Processes for Diazepine Synthesis : A domino process involving the in-situ generation of an aza-Nazarov reagent followed by an intramolecular nucleophilic substitution has been developed for synthesizing 1,4-diazepanes and benzo-fused diazepines. This methodology offers a convergent approach to synthesizing 1-sulfonyl 1,4-diazepan-5-ones and their derivatives, showcasing the potential for efficient construction of complex nitrogen-containing cycles (Banfi et al., 2007).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-5-3-12(4-6-13)11-15-9-2-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOXLCZSXSVSCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330272 |
Source


|
| Record name | 1-(4-Methoxy-benzyl)-[1,4]diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61903-26-2 |
Source


|
| Record name | 1-(4-Methoxy-benzyl)-[1,4]diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-methoxyphenyl)methyl]-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)









![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)
![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)